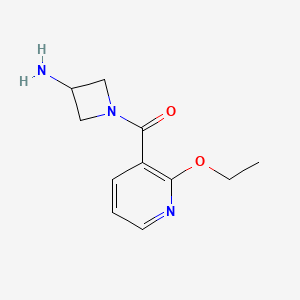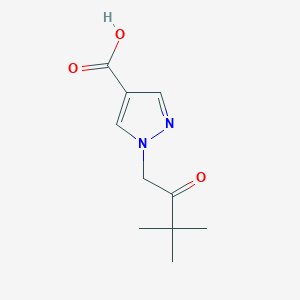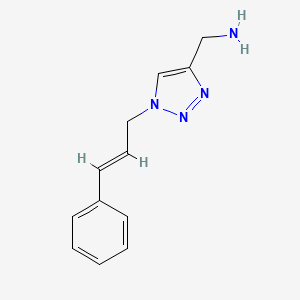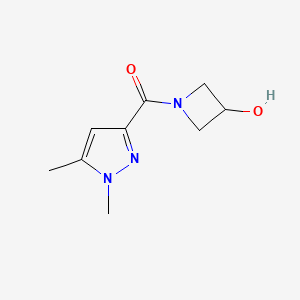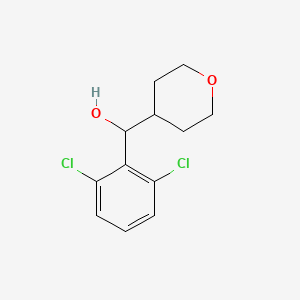
(2,6-Dichlorophenyl)(oxan-4-yl)methanol
Overview
Description
(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DOPO-MA and is widely used as a flame retardant and a curing agent in the manufacturing of polymers.
Scientific Research Applications
1. Photoredox Catalysis Studies
The compound (2,6-Dichlorophenyl)(oxan-4-yl)methanol is relevant in photoredox catalysis research. A study by Senz and Gsponer (1995) investigated the electron-transfer quenching of tris(2,2′-bipyridine)ruthenium(II) by dichlorophenol derivatives, including 2,6-dichlorophenol, in methanol solutions. This research provides insights into the photoredox behaviors of similar dichlorophenol compounds (Senz & Gsponer, 1995).
2. Protecting Group for Carboxylic Acids
Kurosu et al. (2007) described the use of a similar compound, (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, as an acid- and base-stable protecting group for carboxylic acids. This compound was found to be stable to a variety of chemical conditions and can be deprotected by a solvolytic displacement reaction (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
3. Microbial Degradation of Chlorinated Phenols
In the field of environmental chemistry, Häggblom et al. (1993) explored the methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol. Their study revealed the sequential dechlorination and mineralization of these compounds under specific microbial conditions (Häggblom, Rivera, & Young, 1993).
4. Synthesis of Chiral Intermediates
A study by Ni, Zhou, and Sun (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate related to this compound, using microbial cells. This research contributes to the development of methods for synthesizing chiral intermediates in pharmaceuticals (Ni, Zhou, & Sun, 2012).
5. Biodegradation Studies
Chudoba et al. (1989) conducted studies on the biodegradation of dichlorophenols, like 2,4-dichlorophenol, which shares structural similarities with this compound. This research provides valuable information on the environmental fate and microbial breakdown of chlorinated phenolic compounds (Chudoba, Alboková, Lentge, & Kümmel, 1989).
properties
IUPAC Name |
(2,6-dichlorophenyl)-(oxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9-2-1-3-10(14)11(9)12(15)8-4-6-16-7-5-8/h1-3,8,12,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWNBRUEJQVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




